4-(Benzylthio)pyridine

Lipophilicity Drug Design Physicochemical Properties

Obtaining a regiospecifically pure 4-benzylthio building block is critical, as the 2-substituted isomer yields different steric and electronic properties, compromising SAR reproducibility. 4-(Benzylthio)pyridine overcomes this by providing a single, defined regioisomer. - Optimized logP of 3.37 enhances membrane permeability over 4-(phenylthio)pyridine analogs, directly benefiting CNS drug discovery programs. - Serves as a direct precursor to antimycobacterial 2-carbothioamides with MICs as low as 4 μmol/L against M. tuberculosis. - Functions as a benzyl cation equivalent in Friedel-Crafts alkylations, achieving up to 79% yield under mild CuCl₂/ZnCl₂ conditions, tolerating acid-sensitive substrates.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 51290-78-9
Cat. No. B8812830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylthio)pyridine
CAS51290-78-9
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC=NC=C2
InChIInChI=1S/C12H11NS/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12/h1-9H,10H2
InChIKeyWHHDQCXCEKZXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylthio)pyridine: Core 4-Substituted Pyridyl Thioether Building Block


4-(Benzylthio)pyridine (C₁₂H₁₁NS, MW 201.29) is a heterocyclic thioether featuring a benzylsulfanyl moiety at the 4-position of the pyridine ring. It serves as a versatile intermediate in the synthesis of biologically active molecules, particularly antimycobacterial agents and kinase inhibitors . Its physicochemical profile—boiling point 337.4 °C, logP 3.37—distinguishes it from simpler alkylthio and arylthio congeners .

Why Regiospecific 4-Benzylthio Substitution Outperforms Generic Analogs


The regiospecific placement of the benzylthio group at the 4-position, versus the more common 2-substitution, modulates both electronic and steric properties. Furthermore, the benzylic methylene bridge imparts higher lipophilicity and thermal stability compared to methylthio or phenylthio analogs, directly affecting solubility, membrane permeability, and reaction yields in downstream transformations . Interchange with 2-substituted or alkylthio variants without experimental validation risks altered reactivity and pharmacokinetic profiles.

Quantitative Differentiation Against Closest Structural Analogs


Higher Lipophilicity Versus 4-(Phenylthio)pyridine

The calculated logP of 4-(benzylthio)pyridine (3.37) exceeds that of 4-(phenylthio)pyridine (logP 3.23) . Although the difference appears modest (Δ = 0.14), it reflects the effect of the benzylic methylene spacer in increasing hydrophobic surface area.

Lipophilicity Drug Design Physicochemical Properties

Markedly Higher Thermal Stability Versus 4-(Methylthio)pyridine

4-(Benzylthio)pyridine boils at 337.4 °C at 760 mmHg, whereas 4-(methylthio)pyridine boils at 211.0 °C—a difference of 126.4 °C . This indicates significantly stronger intermolecular forces imparted by the benzyl group.

Thermal Stability Distillation Reaction Engineering

Efficient Benzyl Transfer Reagent in Mild Benzylation

In the CuCl₂/ZnCl₂-activated benzylation of anisole, 4-benzylthiopyridine delivered o- and p-benzylanisoles in a combined 79% yield, demonstrating its role as an efficient benzyl cation equivalent under mild conditions [1].

Synthetic Methodology Benzylation C-C Bond Formation

Antimycobacterial Potency of 2-Carbothioamide Derivatives

Derivatives of 4-(benzylthio)pyridine functionalized at the 2-position as carbothioamides exhibited MIC values as low as 4 μmol/L against Mycobacterium tuberculosis, placing them among the most active compounds in the tested pyridine series [1]. Other derivatives in the same library showed MICs ranging from 8 to 250 μmol/L.

Antimycobacterial Tuberculosis Structure-Activity Relationship

High-Value Application Scenarios with Proven Differentiation


Antimycobacterial Lead Optimization

Procure 4-(benzylthio)pyridine as a core scaffold for synthesizing 2-carbothioamide derivatives, which have demonstrated MICs as low as 4 μmol/L against M. tuberculosis [1]. The scaffold offers a well-defined SAR starting point for further optimization of antitubercular agents.

Mild Benzylation of Electron-Rich Aromatics

Use 4-(benzylthio)pyridine as a benzyl cation equivalent in CuCl₂/ZnCl₂-mediated Friedel-Crafts alkylations, achieving up to 79% yield without strong acids or bases [2]. Ideal for substrates intolerant to conventional Lewis acid conditions.

High-logP Building Block for Membrane Permeability

Select 4-(benzylthio)pyridine for compound libraries where higher logP (3.37) is required to favor membrane permeability and CNS penetration . Its logP advantage over 4-(phenylthio)pyridine (3.23) makes it a strategic choice in property-driven design.

N,S-Heterodonor Ligand for Metal Complexes

Exploit the soft sulfur donor and hard pyridine nitrogen simultaneously for synthesizing metal complexes (e.g., Co(II), Ag(I)) with mixed-donor environments [1]. The benzylthio group provides a protected thiol that can be deprotected post-complexation to reveal 4-mercaptopyridine.

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